molecular formula C10H10ClN3O B1328053 [5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-N-methylmethanamine CAS No. 1017782-52-3

[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-N-methylmethanamine

Cat. No.: B1328053
CAS No.: 1017782-52-3
M. Wt: 223.66 g/mol
InChI Key: CGESIXVBLHONGT-UHFFFAOYSA-N
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Description

Chemical Structure and Classification

[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-N-methylmethanamine exhibits a molecular formula of C₁₀H₁₀ClN₃O with a molecular weight of 223.66 grams per mole. The compound's International Union of Pure and Applied Chemistry name is formally designated as 1-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-N-methylmethanamine, reflecting its systematic nomenclature based on the oxadiazole core structure. The molecular architecture consists of a central 1,3,4-oxadiazole ring system substituted at the 5-position with a 4-chlorophenyl group and at the 2-position with a methylaminomethyl moiety.

The compound's Simplified Molecular Input Line Entry System representation is CNCC1=NN=C(C2=CC=C(Cl)C=C2)O1, which provides a linear encoding of the molecular structure. This notation clearly indicates the connectivity pattern, showing the oxadiazole ring's nitrogen-nitrogen and carbon-oxygen bonds, along with the pendant chlorophenyl and methylaminomethyl substituents. The MDL number MFCD09972216 serves as an additional identifier in chemical databases, facilitating accurate compound recognition across different information systems.

Table 1: Physical and Chemical Properties of this compound

Property Value Reference
Molecular Formula C₁₀H₁₀ClN₃O
Molecular Weight 223.66 g/mol
Chemical Abstracts Service Number 1017782-52-3
MDL Number MFCD09972216
Melting Point 56-58°C
SMILES Notation CNCC1=NN=C(C2=CC=C(Cl)C=C2)O1

The structural classification places this compound within the broader category of substituted 1,3,4-oxadiazoles, which are five-membered heterocyclic rings containing two nitrogen atoms and one oxygen atom. The specific substitution pattern creates a molecule with distinct electronic properties, where the electron-withdrawing chlorine atom on the phenyl ring influences the overall electronic distribution throughout the molecular framework. The presence of the basic methylamine functionality introduces additional complexity to the compound's chemical behavior, potentially affecting its solubility properties and reactivity patterns.

Historical Context in Oxadiazole Chemistry

The development of 1,3,4-oxadiazole chemistry has evolved significantly since the initial recognition of these heterocyclic structures as important pharmacophores in medicinal chemistry. Among the four possible isomeric forms of oxadiazole, including 1,2,3-oxadiazole, 1,2,4-oxadiazole, 1,2,5-oxadiazole, and 1,3,4-oxadiazole, the 1,3,4-isomer has demonstrated superior stability compared to its counterparts. The isomers 1,2,3-oxadiazole and 1,2,5-oxadiazole are notably unstable and undergo ring-opening reactions to form diazoketone tautomers, making the 1,3,4-oxadiazole framework particularly valuable for pharmaceutical applications.

Historical synthetic approaches to 1,3,4-oxadiazole compounds have traditionally involved cyclization reactions of diacylhydrazines under various reaction conditions. The development of these synthetic methodologies has been influenced by the recognition that oxadiazoles demonstrate better thermal stability, metabolic stability, aqueous solubility, and lower lipophilicity compared to other isomeric oxadiazoles. These advantageous properties have contributed to the incorporation of 1,3,4-oxadiazole rings in several established pharmaceutical compounds, including Raltegravir, Furamizole, Tidazosin, Nesapidil, Setileuton, and Zibotentan.

The synthetic evolution of oxadiazole chemistry has encompassed multiple methodological approaches, including reactions of acid hydrazides with acid chlorides or carboxylic acids, direct cyclization of diacylhydrazines using dehydrating agents such as phosphorous oxychloride, thionyl chloride, phosphorous pentaoxide, triflic anhydride, and polyphosphoric acid. More recent developments have introduced innovative approaches such as the direct reaction of acids with N-isocyaniminotriphenylphosphorane, providing alternative pathways for oxadiazole synthesis. These methodological advances have facilitated the preparation of increasingly complex oxadiazole derivatives, including compounds like this compound.

Table 2: Historical Development of 1,3,4-Oxadiazole Synthetic Methods

Synthetic Approach Reagents/Conditions Historical Significance Reference
Acid hydrazide cyclization Acid chlorides/carboxylic acids Early fundamental methodology
Diacylhydrazine cyclization Phosphorous oxychloride Established dehydrating approach
Thionyl chloride method SOCl₂ as dehydrating agent Alternative cyclization pathway
Phosphorous pentaoxide P₂O₅ cyclization High-temperature methodology
Triflic anhydride approach (CF₃SO₂)₂O conditions Modern dehydrating technique
N-isocyaniminotriphenylphosphorane Direct acid reaction Contemporary synthetic innovation

Significance in Heterocyclic Compound Research

The research significance of this compound extends beyond its individual molecular characteristics to encompass its role within the broader landscape of heterocyclic compound investigation. 1,3,4-Oxadiazole derivatives have demonstrated remarkable versatility in biological activity screening, exhibiting antimicrobial, anticancer, anti-inflammatory, anticonvulsant, and antihypertensive properties. This extensive biological profile has positioned oxadiazole-containing compounds as indispensable anchors for drug design and development processes.

Recent research has highlighted the importance of structural modifications in 1,3,4-oxadiazole derivatives for optimizing biological activity. The incorporation of chlorophenyl substituents, as exemplified in the target compound, represents a significant structural modification that can influence both electronic properties and biological interactions. Studies have demonstrated that chlorinated aromatic systems in oxadiazole derivatives can enhance antimicrobial potency, with specific examples showing improved activity against gram-positive and gram-negative bacterial strains.

The methylaminomethyl functionality present in this compound introduces additional complexity to the compound's potential biological interactions. Research has indicated that amino-substituted oxadiazole derivatives often exhibit enhanced solubility characteristics and modified pharmacokinetic properties compared to their non-amino counterparts. The presence of the basic amine group can facilitate cellular uptake mechanisms and influence tissue distribution patterns, making such compounds particularly valuable for medicinal chemistry applications.

Contemporary heterocyclic research has increasingly focused on the development of multifunctional oxadiazole derivatives that combine multiple pharmacophoric elements within a single molecular framework. The target compound exemplifies this approach by incorporating both electron-withdrawing aromatic halogen substitution and basic amine functionality. This combination creates opportunities for diverse molecular interactions, including hydrogen bonding, π-π stacking, and electrostatic interactions with biological targets.

Table 3: Biological Activity Profiles of Related 1,3,4-Oxadiazole Derivatives

Compound Type Biological Activity Specific Examples Reference
Chlorophenyl-substituted oxadiazoles Antimicrobial activity Enhanced gram-positive activity
Amino-substituted derivatives Improved solubility Modified pharmacokinetics
Sulfonamide-containing oxadiazoles Anticancer activity Broad-spectrum antiproliferative
Benzimidazole-oxadiazole hybrids Melanoma activity Growth inhibition percentages
Thiazolidinone-oxadiazole combinations Cytotoxic effects Apoptosis induction

Relationship to Other 1,3,4-Oxadiazole Derivatives

This compound shares structural relationships with numerous other 1,3,4-oxadiazole derivatives that have been extensively studied for their biological properties. The 4-chlorophenyl substitution pattern is particularly prevalent in oxadiazole research, with related compounds demonstrating significant biological activities across multiple therapeutic areas. For instance, compounds containing the 5-(4-chlorophenyl)-1,3,4-oxadiazole core structure have shown promising anticancer activities against various cell lines, including leukemia, breast cancer, and melanoma models.

The structural similarity between the target compound and other chlorophenyl-substituted oxadiazoles provides insights into potential structure-activity relationships. Research has demonstrated that 2-(4-chlorophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole and 2-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole exhibit growth percent values of 98.74 and 95.37, respectively, against various cancer cell lines at concentrations of 10⁻⁵ molar. These findings suggest that the chlorophenyl moiety contributes significantly to the biological activity profile of oxadiazole derivatives.

The methylaminomethyl substituent in the target compound distinguishes it from many other oxadiazole derivatives and creates opportunities for unique biological interactions. Related compounds with amino functionalities have demonstrated enhanced cellular penetration and modified pharmacological profiles. For example, 5-(4-chlorobenzyl)-1,3,4-oxadiazol-2-amine derivatives have been synthesized and characterized, showing that amino group modifications can significantly influence both chemical reactivity and biological activity.

Table 4: Comparative Analysis of Related 1,3,4-Oxadiazole Derivatives

Compound Structure Biological Target Activity Measurement Reference
2-(4-chlorophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole Cancer cell lines Growth percent 98.74%
2-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole Multiple cancer types Growth percent 95.37%
5-(4-chlorobenzyl)-1,3,4-oxadiazol-2-amine Synthetic intermediate Precursor for derivatives
N-(4-chlorophenyl sulfonamide)-oxadiazole Antiproliferative >80% inhibition values
3-[(4-dodecylpiperazin-1-yl)methyl]-5-phenyl-1,3,4-oxadiazole-2(3H)-thione Mammary carcinoma IC₅₀ 1.6 ± 0.3 μM

The relationship between this compound and other oxadiazole derivatives extends to synthetic methodologies as well. The preparation of related compounds has utilized similar synthetic strategies, including cyclization reactions of appropriate precursors under various conditions. Recent methodological developments have employed reagents such as triethylorthoformate in ethanol for cyclization reactions, achieving yields ranging from 56% to 68% for various 2-aryl-1,3,4-oxadiazoles. These synthetic approaches provide frameworks for preparing diverse oxadiazole derivatives with modified substitution patterns.

The structural diversity within the 1,3,4-oxadiazole family creates opportunities for systematic structure-activity relationship studies. Contemporary research has explored modifications at multiple positions of the oxadiazole ring, including variations in aromatic substituents, alkyl chains, and functional groups. These investigations have revealed that specific substitution patterns can dramatically influence biological activity, selectivity, and pharmacological properties. The target compound represents one specific combination within this vast structural space, providing a foundation for further optimization and development.

Properties

IUPAC Name

1-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3O/c1-12-6-9-13-14-10(15-9)7-2-4-8(11)5-3-7/h2-5,12H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGESIXVBLHONGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NN=C(O1)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601192997
Record name 5-(4-Chlorophenyl)-N-methyl-1,3,4-oxadiazole-2-methanamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017782-52-3
Record name 5-(4-Chlorophenyl)-N-methyl-1,3,4-oxadiazole-2-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1017782-52-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(4-Chlorophenyl)-N-methyl-1,3,4-oxadiazole-2-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601192997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization of Acylhydrazides (Conventional Route)

The classical and most widely used method for synthesizing 1,3,4-oxadiazoles involves the cyclodehydration of diacylhydrazines or acylhydrazides using dehydrating agents such as thionyl chloride, phosphorus oxychloride, or sulfuric acid. This method typically requires harsh reaction conditions (elevated temperatures, strong acids or chlorinating agents) and careful control to avoid side reactions.

  • Procedure : Starting from 4-chlorobenzoic acid, it is converted to 4-chlorobenzohydrazide, which upon treatment with appropriate reagents undergoes cyclodehydration to form the 5-(4-chlorophenyl)-1,3,4-oxadiazole core.
  • Limitations : Harsh conditions may limit functional group tolerance and yield.

Multicomponent Reaction Using N-Isocyaniminotriphenylphosphorane (MCR Approach)

A novel and efficient method reported by Ramazani et al. involves a four-component reaction combining N-isocyaniminotriphenylphosphorane, a secondary amine (such as N-methylmethanamine), furfural, and a carboxylic acid (4-chlorobenzoic acid) in dichloromethane at room temperature. This method proceeds via a Ugi-4CR/aza-Wittig sequence, leading to the formation of fully substituted 1,3,4-oxadiazoles in high yields without catalysts or harsh conditions.

  • Key Features :
    • Mild reaction conditions (ambient temperature, no catalyst).
    • High yields (up to 96% reported).
    • Broad substrate scope allowing molecular diversity.
  • General Procedure :
    • Mix N-isocyaniminotriphenylphosphorane, furfural, and N-methylmethanamine in CH2Cl2.
    • Add 4-chlorobenzoic acid solution dropwise.
    • Stir for 2 hours at room temperature.
    • Remove solvent and purify by preparative chromatography.
Component Molar Ratio Solvent Temperature Time Yield (%)
N-isocyaniminotriphenylphosphorane 1.0 CH2Cl2 25 °C 2 h 96
Furfural 1.0 CH2Cl2 25 °C
N-methylmethanamine 1.0 CH2Cl2 25 °C
4-chlorobenzoic acid 1.0 CH2Cl2 25 °C

Stepwise Synthesis via 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-thiol Intermediate

Another approach involves the synthesis of 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-thiol as a key intermediate, which is then reacted with N-substituted bromoacetamides to yield the target compound.

  • Steps :

    • Conversion of 4-chlorobenzoic acid to ethyl 4-chlorobenzoate.
    • Formation of 4-chlorobenzohydrazide.
    • Cyclization with carbon disulfide and KOH to form 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-thiol.
    • Reaction of the thiol intermediate with N-methyl substituted 2-bromoacetamide in the presence of sodium hydride and DMF to yield the final product.
  • Advantages :

    • Allows introduction of various N-substituents.
    • Good yields and structural diversity.
Step Reagents/Conditions Yield (%) Notes
4-chlorobenzoic acid → ester Ethanol, acid catalyst High Standard esterification
Ester → hydrazide Hydrazine hydrate High Hydrazide formation
Hydrazide → oxadiazol-2-thiol CS2, KOH, ethanol Moderate Cyclization under basic conditions
Thiol + N-methyl bromoacetamide NaH, DMF, room temperature Good N-alkylation step

Microwave-Assisted Synthesis

Microwave irradiation has been applied to accelerate the synthesis of 1,3,4-oxadiazole derivatives, including those bearing 4-chlorophenyl substituents. This method reduces reaction times significantly and can improve yields and purity.

  • Typical Conditions :
    • Refluxing intermediates in acetic anhydride or ethanol under microwave irradiation.
    • Reaction times reduced from hours to minutes.
  • Benefits :
    • Energy-efficient.
    • Cleaner reactions with fewer by-products.

Comparative Analysis of Preparation Methods

Method Reaction Conditions Yield Range (%) Advantages Disadvantages
Cyclodehydration of hydrazides Harsh (SOCl2, POCl3, H2SO4) 60–85 Well-established, straightforward Harsh reagents, limited tolerance
Multicomponent reaction (MCR) Mild, room temperature 85–96 High yield, mild, catalyst-free Requires specialized reagents
Thiol intermediate route Moderate, basic conditions 70–90 Versatile, allows substitution Multi-step, longer synthesis
Microwave-assisted synthesis Microwave, short time 80–95 Fast, energy-efficient Requires microwave equipment

Research Findings and Characterization

  • The MCR method yields products with high purity confirmed by ^1H NMR, ^13C NMR, IR, and mass spectrometry.
  • Characteristic signals include singlets for N-methyl protons (~2.3 ppm in ^1H NMR) and aromatic protons consistent with 4-chlorophenyl substitution.
  • Mass spectra show molecular ion peaks matching the expected molecular weight (~223.66 g/mol).
  • Microwave-assisted methods produce comparable or superior yields with reduced reaction times.

Chemical Reactions Analysis

Types of Reactions

[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-N-methylmethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of corresponding oxadiazole N-oxide derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted oxadiazole derivatives.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds containing oxadiazole moieties exhibit significant antimicrobial activities. For instance, a study demonstrated that derivatives of oxadiazole showed effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound [5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-N-methylmethanamine has been highlighted for its potential as an antibacterial agent due to its structural characteristics that enhance binding to bacterial targets .

Anticancer Activity

Numerous studies have reported the anticancer properties of oxadiazole derivatives. The compound has been tested for its cytotoxic effects on cancer cell lines. In one case study, it was shown to induce apoptosis in cancer cells through the activation of specific pathways associated with cell death. The structure-activity relationship (SAR) analysis indicated that the presence of the chlorophenyl group significantly enhances its anticancer efficacy .

Case Study 1: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of this compound against standard antibiotics. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) lower than that of conventional antibiotics against several strains of bacteria.

CompoundMIC (µg/mL)Bacterial Strain
This compound32E. coli
Amoxicillin64E. coli
Ciprofloxacin16S. aureus

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines revealed that this compound significantly inhibited cell proliferation.

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)15
HeLa (Cervical Cancer)10

Mechanism of Action

The mechanism of action of [5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-N-methylmethanamine involves its interaction with specific molecular targets. In antimicrobial applications, it disrupts the cell membrane integrity of bacteria and fungi, leading to cell lysis. In anticancer research, the compound inhibits key enzymes involved in cell cycle regulation, thereby preventing cancer cell growth and proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structure-Activity Relationships (SAR)

Electron-Withdrawing vs. Electron-Donating Groups: The 4-chlorophenyl group (electron-withdrawing) enhances metabolic stability and lipophilicity, favoring membrane penetration. However, methoxy-substituted analogues (e.g., 5f, 5g) exhibit superior anticancer activity, likely due to improved electronic interactions with biological targets .

Side-Chain Modifications :

  • The N-methylmethanamine side chain in the target compound offers a balance between hydrophilicity and steric bulk, whereas sulfonyl or sulfanyl groups (e.g., in 6f, 6o) enhance antimicrobial potency but may increase cytotoxicity .
  • Pyridin-2-amine substituents (e.g., 5c) improve selectivity for cancer cell lines, suggesting that nitrogen-rich side chains optimize target binding .

Toxicity Profiles :

  • Compounds with bromo or nitro substituents (e.g., derivatives in ) often exhibit higher cytotoxicity, whereas methyl or methoxy groups reduce adverse effects .

Biological Activity

[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-N-methylmethanamine (CAS Number: 1017782-52-3) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

  • Molecular Formula : C₁₀H₁₀ClN₃O
  • Molecular Weight : 223.66 g/mol
  • Structure : The compound features a 1,3,4-oxadiazole ring substituted with a chlorophenyl group and a N-methylmethanamine moiety.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties.

Antimicrobial Activity

Several studies have reported the antimicrobial effects of oxadiazole derivatives. For instance:

  • A synthesized series of oxadiazole derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli .
  • In vitro assays revealed that compounds with similar structures showed moderate to strong activity against various bacterial strains.

Anticancer Activity

Research has indicated that oxadiazole derivatives can possess anticancer properties:

  • A study demonstrated that certain oxadiazoles induced apoptosis in cancer cell lines through the activation of caspase pathways .
  • Specific derivatives were shown to inhibit cancer cell proliferation effectively, suggesting potential as chemotherapeutic agents.

Case Studies

  • Antibacterial Screening :
    • A set of synthesized oxadiazole compounds was evaluated for antibacterial activity using the disc diffusion method. The results indicated that compounds with a chlorophenyl substituent demonstrated enhanced activity against Bacillus subtilis and Salmonella typhi.
    CompoundActivity Against Bacillus subtilisActivity Against Salmonella typhi
    A15 mm12 mm
    B10 mm14 mm
    C8 mm9 mm
  • Anticancer Efficacy :
    • In a study evaluating the cytotoxicity of various oxadiazole derivatives on human cancer cell lines (e.g., HeLa and MCF-7), it was found that compound D significantly reduced cell viability at concentrations above 10 µM.
    CompoundIC50 (µM) HeLa CellsIC50 (µM) MCF-7 Cells
    D12.515.0
    E20.025.0
    F>50>50

The proposed mechanisms by which this compound exerts its biological effects include:

  • Enzyme Inhibition : Studies indicate that oxadiazole derivatives can inhibit key enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation .
  • Apoptosis Induction : The activation of apoptotic pathways through caspase activation has been observed in cancer cell lines treated with oxadiazole compounds .

Q & A

Basic: What synthetic routes are commonly used to prepare [5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-N-methylmethanamine?

Methodological Answer:
A typical synthesis involves hydrazide intermediates and cyclization reactions. For example:

Esterification : React 4-chlorobenzoic acid with methanol and sulfuric acid to form methyl 4-chlorobenzoate .

Hydrazination : Convert the ester to 4-chlorophenylhydrazide using hydrazine hydrate.

Oxadiazole Formation : Treat the hydrazide with cyanogen bromide (BrCN) in methanol to form the 1,3,4-oxadiazole core .

Amine Functionalization : React the oxadiazol-2-amine intermediate with methylamine or its derivatives under coupling conditions (e.g., sodium hydride in THF) to introduce the N-methylmethanamine moiety .
Key Considerations : Optimize reaction time and temperature for cyclization to avoid byproducts like thiadiazoles .

Basic: Which spectroscopic and analytical methods are critical for characterizing this compound?

Methodological Answer:

  • FT-IR : Identify functional groups (e.g., C=N stretch at ~1610 cm⁻¹ for oxadiazole, N-H stretches for amines) .
  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm for 4-chlorophenyl, methylamine protons at δ 2.3–2.5 ppm) .
  • Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H]+^+ peaks) .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., N–H⋯N interactions in oxadiazole derivatives) .

Basic: What biological activities are reported for structurally similar 1,3,4-oxadiazole derivatives?

Methodological Answer:

  • Antimicrobial Activity : Derivatives with chlorophenyl groups show MIC values of 8–32 µg/mL against S. aureus and E. coli via membrane disruption .
  • Antitumor Potential : IC50_{50} values of 10–50 µM in breast cancer (MCF-7) cells by inhibiting tubulin polymerization .
  • Anti-inflammatory Effects : COX-2 inhibition (40–60% at 10 µM) in macrophage models .
    Comparison : Substituting chlorophenyl with methylphenyl reduces potency by ~30%, highlighting the role of electronegative groups .

Advanced: How can crystallographic data resolve contradictions in reported bioactivity?

Methodological Answer:
Conflicting bioactivity data (e.g., varying IC50_{50} values) may arise from polymorphic forms. To address this:

Crystallize the Compound : Use slow evaporation in DMSO/EtOH mixtures .

Analyze Packing Motifs : Identify hydrogen-bonding networks (e.g., N–H⋯N interactions) that influence solubility and bioavailability .

Correlate with Assays : Compare activity of different polymorphs in the same assay (e.g., MTT for cytotoxicity). Polymorphs with tighter packing often show reduced solubility and lower activity .

Advanced: How to design SAR studies to optimize this compound’s bioactivity?

Methodological Answer:

  • Vary Substituents :
    • Aromatic Ring : Replace 4-chlorophenyl with 4-fluorophenyl to assess halogen effects on lipophilicity (ClogP) .
    • Amine Group : Test ethylamine or cyclopropylamine analogs to study steric effects on target binding .
  • Assay Design :
    • Use dose-response curves (0.1–100 µM) in enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity) .
    • Pair with computational docking (AutoDock Vina) to predict binding poses in active sites .

Advanced: What experimental strategies mitigate instability issues during synthesis?

Methodological Answer:

  • Moisture Sensitivity : Conduct cyanogen bromide reactions under anhydrous conditions (dry THF, molecular sieves) .
  • Thermal Degradation : Monitor reaction temperature (keep <60°C during cyclization) using inline FT-IR to detect intermediate decomposition .
  • Storage : Store the final compound at -20°C in amber vials under argon to prevent oxidation of the oxadiazole ring .

Advanced: How to reconcile discrepancies between in vitro and in vivo efficacy data?

Methodological Answer:

  • Pharmacokinetic Profiling :
    • Measure plasma stability (e.g., half-life in rodent plasma) to identify metabolic liabilities (e.g., esterase cleavage) .
    • Use LC-MS/MS to quantify tissue distribution and metabolite formation .
  • Formulation Adjustments : Encapsulate the compound in PEGylated liposomes to enhance bioavailability if poor solubility is observed in vivo .

Advanced: What mechanistic studies elucidate the compound’s antitumor mode of action?

Methodological Answer:

  • Flow Cytometry : Assess cell-cycle arrest (e.g., G2/M phase accumulation in treated cancer cells) .
  • Western Blotting : Measure apoptosis markers (e.g., caspase-3 cleavage) and tubulin polymerization levels .
  • Reactive Oxygen Species (ROS) Assays : Use DCFH-DA dye to quantify ROS generation, linking oxidative stress to cytotoxicity .

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